molecular formula C20H12F2N2O2S B2497605 N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide CAS No. 941965-93-1

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide

Cat. No.: B2497605
CAS No.: 941965-93-1
M. Wt: 382.38
InChI Key: XRIGKQLEZGHORB-UHFFFAOYSA-N
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Description

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide is a synthetic compound belonging to the benzothiazole family Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure

Scientific Research Applications

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide has a wide range of applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide typically involves the condensation of 2-aminothiophenol with appropriate aldehydes or acyl chlorides. One common method includes the use of 2-aminothiophenol and 4-phenoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions with reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of halogenated or nitrated derivatives.

Mechanism of Action

The mechanism of action of N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide involves its interaction with specific molecular targets. It is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes, proteases, and kinases. Additionally, it may modulate G-protein coupled receptors, leading to various biochemical and physiological effects. These effects include inhibition of inflammatory mediators, suppression of pro-inflammatory gene expression, and inhibition of NF-κB signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide stands out due to its unique combination of difluoro and phenoxy groups, which impart distinct chemical and biological properties. Its potential as an enzyme inhibitor and receptor modulator makes it a valuable compound for various research applications.

Properties

IUPAC Name

N-(4,6-difluoro-1,3-benzothiazol-2-yl)-4-phenoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12F2N2O2S/c21-13-10-16(22)18-17(11-13)27-20(23-18)24-19(25)12-6-8-15(9-7-12)26-14-4-2-1-3-5-14/h1-11H,(H,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRIGKQLEZGHORB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)NC3=NC4=C(C=C(C=C4S3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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